molecular formula C8H12Cl2N2 B2425866 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2305253-64-7

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

Cat. No.: B2425866
CAS No.: 2305253-64-7
M. Wt: 207.1
InChI Key: DHCKUEFMLSMBBQ-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with trifluoroacetic acid and triethylsilane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKUEFMLSMBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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